![molecular formula C13H11ClF2N2O2S B5878263 N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5878263.png)
N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea, also known as DFP-10825, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer treatment. This compound belongs to the class of thiourea derivatives, which have been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cell division process. As a result, cancer cells are unable to divide and proliferate, leading to their death.
Biochemical and Physiological Effects:
N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea has been found to exhibit low toxicity in normal cells, indicating its potential selectivity towards cancer cells. In addition, this compound has been shown to induce cell cycle arrest in cancer cells, which further contributes to its anticancer effects. Moreover, N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea in lab experiments is its specificity towards cancer cells, which reduces the risk of side effects on normal cells. Moreover, this compound has been found to be stable under various conditions, making it a suitable candidate for further studies. However, one of the limitations of using N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
Further studies are needed to investigate the potential of N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea in preclinical and clinical settings. One of the future directions could be to explore the combination of N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea with other anticancer agents to enhance its efficacy. Moreover, the development of novel formulations or delivery systems could improve the solubility and bioavailability of N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea. Furthermore, the elucidation of the molecular mechanisms underlying the anticancer effects of N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea could provide insights into new targets for cancer therapy.
Synthesis Methods
The synthesis of N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with 2-furylacetic acid followed by the addition of thiourea. The reaction is carried out under specific conditions to obtain the desired product in good yield and purity.
Scientific Research Applications
N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea has been extensively studied for its anticancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for cancer treatment.
properties
IUPAC Name |
1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF2N2O2S/c14-10-6-8(3-4-11(10)20-12(15)16)18-13(21)17-7-9-2-1-5-19-9/h1-6,12H,7H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLSXBQOAQKCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=CC(=C(C=C2)OC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797670 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(furan-2-ylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

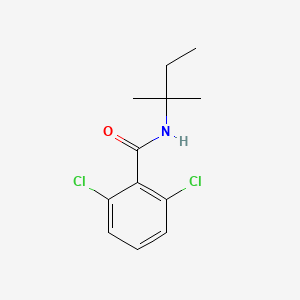
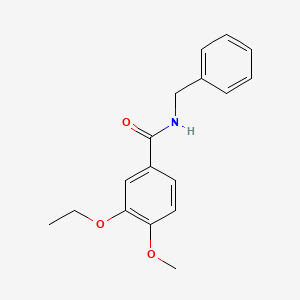
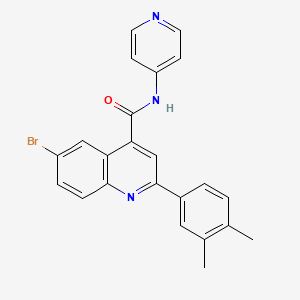
![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)
![N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)
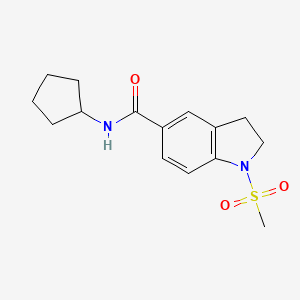
![ethyl 3-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-3-oxopropanoate](/img/structure/B5878235.png)
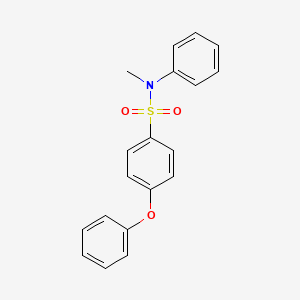
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
![N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
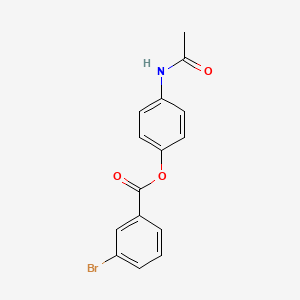
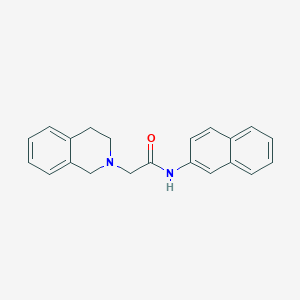
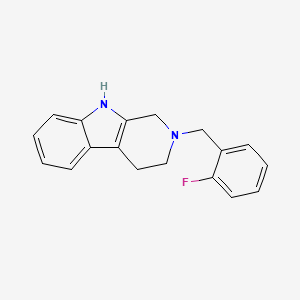
![2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5878294.png)